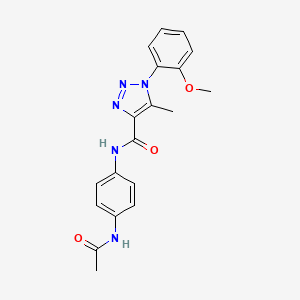

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole derivative with a carboxamide group at position 4, substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a methyl group. Its molecular formula is C₂₀H₂₁N₅O₃, with a molecular weight of 363.42 g/mol (calculated based on analogs in ). While direct synthesis details are absent in the provided evidence, similar triazole carboxamides are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions (e.g., ).

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-6-4-5-7-17(16)27-3)19(26)21-15-10-8-14(9-11-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKQUICCGGIHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of suitable precursors under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study : In a study evaluating derivatives of triazole compounds, this compound showed significant activity against estrogen receptor-positive breast cancer cells (MCF7) with an IC50 value indicating effective growth inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial in addressing drug-resistant pathogens.

- Case Study : A comparative study on similar triazole derivatives indicated that modifications in the side chains could enhance antimicrobial efficacy. This compound was noted for its broad-spectrum activity .

Applications in Drug Development

The unique structural features of this compound position it as a promising candidate in drug development:

- Cancer Therapy : Given its anticancer properties, this compound is being explored as a lead compound for developing new cancer therapies.

- Antimicrobial Agents : Its effectiveness against resistant strains makes it a candidate for developing new antibiotics.

- Molecular Probes : The triazole moiety can be utilized in designing molecular probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamidophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Solubility: The 2-methoxyphenyl group in the target compound provides moderate polarity compared to the 3,4-dimethylphenyl analog (higher lipophilicity) . 5-Amino substituents (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas acetamido groups balance lipophilicity and H-bonding .

Benzoisoxazole-containing analogs exhibit anti-proliferative activity, suggesting the target compound may share similar mechanisms if tested .

Synthetic Flexibility :

- Derivatives with N-acetylphenyl or N-methoxybenzyl groups are synthesized via CuAAC or condensation, indicating adaptability for functionalization .

Biological Activity

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring and various aromatic substituents, which may enhance its interaction with biological targets. Despite the promising structural characteristics, comprehensive studies detailing its biological activity remain limited.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 365.4 g/mol. The presence of functional groups such as amides and methoxyphenyls suggests potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O3 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 923179-54-8 |

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole-containing compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing DNA damage without direct intercalation into DNA .

In a comparative study, various triazole derivatives demonstrated antiproliferative effects against different cancer cell lines. The compound N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapy agent . Although specific data on this compound is sparse, its structural similarities to other active triazoles suggest potential efficacy against cancer.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows for interactions with microbial enzymes or membranes, potentially leading to inhibition of growth in bacteria and fungi . Some related compounds have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus in laboratory settings .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within target cells. This binding can inhibit critical biochemical pathways associated with cell proliferation and survival. The presence of the triazole ring is particularly significant as it has been linked to enzyme inhibition in various studies .

Q & A

Q. Optimization Strategies :

- Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) using fractional factorial or response surface methodologies .

- Leverage computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and 2D-COSY/HMQC to confirm substituent positions.

- FT-IR : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks (analogous to triazole derivatives in ).

- Mass Spectrometry : High-resolution LC-MS to confirm molecular weight and fragmentation patterns.

Advanced: How can computational modeling predict biological target interactions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the triazole core in active sites.

- Molecular Dynamics (MD) : Assess binding stability (RMSD analysis) and solvation effects over nanosecond timescales .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for derivatives with modified substituents .

Q. Example Workflow :

Retrieve target protein structures from PDB (e.g., EGFR kinase).

Optimize ligand geometry via DFT (B3LYP/6-31G*).

Validate predictions with in vitro assays (e.g., IC₅₀ determination).

Advanced: How to resolve contradictions in enzyme inhibition data?

Answer:

Common Issues :

- Solubility Limitations : Low aqueous solubility (common in triazoles) may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls.

Q. Methodological Solutions :

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Data Normalization : Apply statistical tools (e.g., Z-score) to filter outliers and improve reproducibility .

Basic: What strategies address solubility challenges in biological assays?

Answer:

- Co-Solvents : Test biocompatible solvents (e.g., cyclodextrins, PEG-400) while monitoring cytotoxicity.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) to the carboxamide moiety .

- pH Adjustment : Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) to enhance ionization.

Advanced: How to design derivatives with improved pharmacokinetics using QSAR?

Answer:

- Descriptor Selection : Compute logP, polar surface area, and H-bond donors/acceptors using tools like MOE or Schrödinger.

- QSAR Modeling : Train regression models on in vitro ADME data (e.g., hepatic microsomal stability) to predict bioavailability .

- In Silico Screening : Prioritize derivatives with balanced lipophilicity (logP 2–3) and low CYP450 inhibition risk.

Basic: How to validate compound purity for in vivo studies?

Answer:

- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Purity Thresholds : Aim for ≥95% purity (confirmed by LC-MS).

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What methodologies elucidate metabolic pathways?

Answer:

- In Vitro Models : Incubate with liver microsomes or hepatocytes; analyze metabolites via UPLC-QTOF.

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic transformations.

- Computational Tools : Use software like Meteor (Lhasa Ltd.) to predict phase I/II metabolism and reactive intermediates .

Hypothetical Physicochemical Properties (Based on Analogous Triazoles)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.